molecular formula C12H13ClN4 B2966621 2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole CAS No. 2379946-58-2

2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole

Cat. No.: B2966621
CAS No.: 2379946-58-2
M. Wt: 248.71
InChI Key: ICCKOLUTUQSDLC-UHFFFAOYSA-N
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Description

The compound “2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole” is a type of triazole derivative . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Over the past few years, there have been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The molecular weight of similar compounds has been reported to be around 387.82 g/mol .


Chemical Reactions Analysis

Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind with various enzymes and receptors in the biological system . For instance, some triazole derivatives have shown promising cytotoxic activity against certain cell lines .

Future Directions

The future research directions could involve further exploration of the biological activities of “2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole” and similar compounds. Given the versatile biological activities of triazole compounds, they could be potential candidates for the development of new therapeutic agents . Further studies could also focus on optimizing the synthesis methods and improving the pharmacokinetics and pharmacological properties of these compounds .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-3-1-10(2-4-11)7-16-8-12(9-16)17-14-5-6-15-17/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCKOLUTUQSDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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